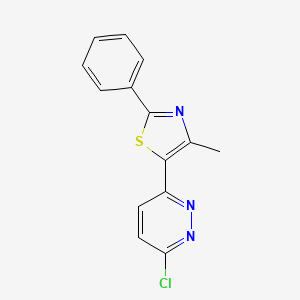

3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine

CAS No.: 1105195-31-0

Cat. No.: VC2785042

Molecular Formula: C14H10ClN3S

Molecular Weight: 287.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105195-31-0 |

|---|---|

| Molecular Formula | C14H10ClN3S |

| Molecular Weight | 287.8 g/mol |

| IUPAC Name | 5-(6-chloropyridazin-3-yl)-4-methyl-2-phenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C14H10ClN3S/c1-9-13(11-7-8-12(15)18-17-11)19-14(16-9)10-5-3-2-4-6-10/h2-8H,1H3 |

| Standard InChI Key | XBAPSUIYQOGVJA-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)Cl |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)Cl |

Introduction

3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds, specifically incorporating both thiazole and pyridazine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural features.

Hazard Information

-

Signal Word: Danger

-

Hazard Statements: H301, H311, H331

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501

Synthesis and Chemical Reactions

The synthesis of 3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine typically involves multi-step organic reactions. These may include the formation of the thiazole ring followed by the pyridazine ring through cyclization reactions. The introduction of a chlorine atom at the 3-position of the pyridazine ring is a critical step, often achieved through electrophilic substitution reactions.

Typical Synthetic Route

-

Formation of Thiazole Ring: This involves the reaction of appropriate precursors to form the thiazole moiety.

-

Formation of Pyridazine Ring: Cyclization reactions are used to form the pyridazine ring.

-

Chlorination: Introduction of chlorine at the 3-position of the pyridazine ring.

Potential Applications

-

Pharmaceutical Research: The compound's unique structure suggests potential applications in developing new drugs, particularly those targeting specific biological pathways.

-

Biological Assays: Experimental studies involving cellular models are necessary to assess binding affinities and functional outcomes.

Reactivity Towards Acids and Bases

-

Stability: The compound's stability under various conditions (light, heat) is crucial for handling and storage.

-

Oxidation Potential: Understanding its reactivity towards oxidizing agents is important for predicting its behavior in different environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume